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Compound of Interest

Compound Name: Docosahexaenoyl glycine

Cat. No.: B183391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Docosahexaenoyl glycine (DHA-Gly)

interaction with the G protein-coupled receptor 55 (GPR55), placed in context with other known

ligands. The information presented herein is supported by experimental data from peer-

reviewed literature and publicly available research.

Executive Summary
Docosahexaenoyl glycine (DHA-Gly) has been identified as a novel lipid mediator that

interacts with GPR55. Emerging evidence suggests that DHA-Gly, along with the structurally

related N-arachidonoyl glycine (NA-Gly), functions as an inverse agonist at this receptor.[1]

This guide summarizes the quantitative data available for DHA-Gly and compares its activity

with other well-characterized GPR55 ligands, including the endogenous agonist

Lysophosphatidylinositol (LPI) and other synthetic modulators. Detailed experimental protocols

for key validation assays are provided, along with visualizations of the primary GPR55 signaling

pathway and a typical experimental workflow.

Data Presentation: Comparative Ligand Activity at
GPR55
The following table summarizes the quantitative data for various ligands interacting with

GPR55. Potency is presented as EC50 (half-maximal effective concentration for agonists) or

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b183391?utm_src=pdf-interest
https://www.benchchem.com/product/b183391?utm_src=pdf-body
https://www.benchchem.com/product/b183391?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2025.10.17.681057v1.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IC50 (half-maximal inhibitory concentration for antagonists/inverse agonists), and binding

affinity is presented as Ki (inhibitory constant) where available.
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Ligand Type Assay
Potency
(EC50/IC50)

Binding
Affinity (Ki)

Reference

Docosahexae

noyl glycine

(DHA-Gly)

Inverse

Agonist

FAAH

Inhibition

35.35 ± 1.82

µM
Not Reported [1]

N-

arachidonoyl

glycine (NA-

Gly)

Inverse

Agonist

FAAH

Inhibition

14.20 ± 1.07

µM
Not Reported [1]

Lysophosphat

idylinositol

(LPI)

Agonist
Ca2+

Mobilization
~300 nM Not Reported [2]

AM251 Agonist
Ca2+

Mobilization
~3 µM Not Reported [2]

SR141716A

(Rimonabant)
Agonist

Ca2+

Mobilization
~3 µM Not Reported [2]

ML184 Agonist
β-arrestin

Recruitment
263 nM Not Reported [3]

ML185 Agonist
β-arrestin

Recruitment
658 nM Not Reported [3]

ML186 Agonist
β-arrestin

Recruitment
305 nM Not Reported [3]

3-

benzylquinoli

n-2(1H)-one

derivative 1

Agonist
p-ERK

Activation

Low

nanomolar

range

Low

nanomolar

range

[4]

3-

benzylquinoli

n-2(1H)-one

derivative 2

Agonist
p-ERK

Activation

Low

nanomolar

range

Low

nanomolar

range

[4]
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Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Intracellular Calcium Mobilization Assay
Objective: To determine the ability of a ligand to induce GPR55-mediated intracellular calcium

release.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR55

(hGPR55-HEK293).

Methodology:

Cell Culture: hGPR55-HEK293 cells are cultured in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL

streptomycin.

Cell Seeding: Cells are seeded onto black-walled, clear-bottom 96-well plates and allowed to

adhere overnight.

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for

30-60 minutes at 37°C.

Baseline Measurement: After washing to remove excess dye, baseline fluorescence is

measured using a fluorescence plate reader.

Ligand Addition: The test compound (e.g., DHA-Gly) or a reference ligand (e.g., LPI) is

added to the wells.

Signal Detection: Changes in intracellular calcium concentration are monitored by measuring

the fluorescence intensity over time.

Data Analysis: The response is typically quantified as the peak fluorescence intensity change

from baseline. Dose-response curves are generated to calculate the EC50 for agonists. For

inverse agonists, their ability to inhibit the response to a known agonist is measured to

determine the IC50.
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ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a

downstream effector of GPR55 signaling.

Cell Line: hGPR55-HEK293 cells.

Methodology:

Cell Culture and Starvation: Cells are grown to near confluence in 6-well plates and then

serum-starved for 4-24 hours to reduce basal ERK1/2 phosphorylation.

Ligand Treatment: Cells are treated with the test compound or control ligands for a specified

time (e.g., 5-30 minutes).

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline

(PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and

phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a

standard protein assay (e.g., BCA assay).

Western Blotting:

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene

difluoride (PVDF) membrane.

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum

albumin in Tris-buffered saline with Tween 20) for 1 hour.

The membrane is incubated overnight at 4°C with a primary antibody specific for

phosphorylated ERK1/2 (p-ERK1/2).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody for 1 hour.

The signal is detected using an enhanced chemiluminescence (ECL) substrate and

imaged.
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Data Analysis: The bands corresponding to p-ERK1/2 are quantified using densitometry. To

normalize for protein loading, the membrane is stripped and re-probed with an antibody for

total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the fold

change in phosphorylation compared to the vehicle control.

Mandatory Visualizations
GPR55 Signaling Pathway

Plasma Membrane

Cytoplasm

GPR55

Gαq

Gα12/13

PLC

RhoA

IP3

DAGROCK

ERK1/2
Phosphorylation

indirect activation

Ca²⁺ Release
(from ER) NFAT Activation

NF-κB Activation

Ligand
(e.g., LPI)

Activation

Click to download full resolution via product page

Caption: GPR55 signaling cascade upon agonist binding.

Experimental Workflow for GPR55 Ligand Validation
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In Vitro Validation
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Caption: Workflow for validating DHA-Gly interaction with GPR55.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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